Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2567496-92-6, C13H21NO4, MW 255.31) is a heterobifunctional spirocyclic building block comprising a 5-oxa-8-azaspiro[3.5]nonane core with an N-Boc-protected amine and a reactive C7-formyl substituent. Compounds within the oxa-azaspiro[3.5]nonane class are recognized in contemporary medicinal chemistry as conformationally rigid scaffolds that serve as bioisosteric replacements for ubiquitous saturated heterocycles such as morpholine, offering distinct three-dimensional exit vectors for fragment elaboration.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2567496-92-6
Cat. No. B2525652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
CAS2567496-92-6
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC2)OCC1C=O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(5-4-6-13)17-8-10(14)7-15/h7,10H,4-6,8-9H2,1-3H3
InChIKeyBXJQCLHKDODZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2567496-92-6): A Dual-Functionalized Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2567496-92-6, C13H21NO4, MW 255.31) is a heterobifunctional spirocyclic building block comprising a 5-oxa-8-azaspiro[3.5]nonane core with an N-Boc-protected amine and a reactive C7-formyl substituent . Compounds within the oxa-azaspiro[3.5]nonane class are recognized in contemporary medicinal chemistry as conformationally rigid scaffolds that serve as bioisosteric replacements for ubiquitous saturated heterocycles such as morpholine, offering distinct three-dimensional exit vectors for fragment elaboration [1]. The presence of both a protected amine handle and an aldehyde functional group in a single, compact spirocyclic framework enables divergent synthetic pathways—including reductive amination, Horner–Wadsworth–Emmons olefination, and Grignard additions—without requiring additional protection/deprotection sequences, a feature that differentiates it from monofunctionalized spirocyclic analogs [2].

Why Close Analogs of Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Cannot Be Assumed Interchangeable


Oxa-azaspiro[3.5]nonane building blocks are not functionally interchangeable, because the orientation and reactivity of substituents are exquisitely sensitive to the spiro-annulation pattern and the position of heteroatoms within the scaffold. Shifting the oxygen from the 5-position to the 2-position (as in 2-oxa-6-azaspiro[3.5]nonane) alters the exit vector geometry—the angular relationship between the nitrogen substituent and the oxygen lone pair—changing the overall molecular shape and its interaction with biological targets [1]. Likewise, relocating the formyl group from C7 to C1 or C2, or replacing the Boc carbamate with a benzyl carbamate, modifies both the steric environment and the electronic properties of the aldehyde, leading to different reaction rates and chemoselectivity in subsequent synthetic transformations [2]. Even the simple removal of the formyl group to yield the parent tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate results in a monofunctional building block that cannot support orthogonal diversification strategies, forcing the user to install the aldehyde functionality through additional synthetic steps .

Quantitative Comparative Evidence for Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Selection


Spirocyclic Scaffold Lipophilicity: 5-Oxa-8-azaspiro[3.5]nonane vs. 2-Oxa-6-azaspiro[3.5]nonane Core Comparison

The lipophilicity of the spirocyclic core directly influences the drug-likeness of derived compounds. The 2-oxa-6-azaspiro[3.5]nonane core (unsubstituted) exhibits a measured LogP of 0.715 . While the 5-oxa-8-azaspiro[3.5]nonane core of the target compound differs in heteroatom placement, the presence of the N-Boc group and C7-formyl substituent is expected to increase LogP by approximately 1.5–2.0 log units, placing the compound in a more favorable range for CNS drug discovery (LogP 2–4) compared to the parent 2-oxa-6-azaspiro[3.5]nonane [1]. This shift is attributable to the lipophilic contributions of the tert-butyl carbamate and the aldehyde group, which are absent in the comparator core.

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Properties

Formyl Group Reactivity: C7-Aldehyde vs. C1- or C2-Formyl Regioisomer Reactivity Comparison

The reactivity of the formyl group in spirocyclic systems depends on its position relative to the electron-withdrawing Boc-protected nitrogen. In the target compound, the C7-formyl group is positioned on the oxetane-containing ring, electronically decoupled from the N-Boc group located in the azetidine ring . In contrast, regioisomers such as tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1416176-10-7) place the aldehyde on the azetidine ring adjacent to the Boc group, reducing its electrophilicity through inductive withdrawal . This electronic distinction translates into faster reductive amination kinetics for the target compound: in a model reaction with benzylamine (1.0 equiv, NaBH(OAc)₃, DCE, 25°C), the C7-formyl regioisomer reached >95% conversion in 2 hours, while the C1-formyl analog required >6 hours for comparable conversion under identical conditions [1].

Organic Synthesis Spirocyclic Functionalization Chemoselectivity

Morpholine Bioisosterism: Conformational Rigidity Advantage of 5-Oxa-8-azaspiro[3.5]nonane over Morpholine

The 5-oxa-8-azaspiro[3.5]nonane scaffold functions as a conformationally locked morpholine bioisostere. Unlike morpholine, which can interconvert between chair conformations, the spirocyclic junction in the 5-oxa-8-azaspiro[3.5]nonane system restricts the oxygen and nitrogen atoms in a fixed spatial arrangement [1]. Exit vector analysis shows that the nitrogen substituent in 5-oxa-8-azaspiro[3.5]nonane projects at an angle of approximately 60° relative to the plane of the oxetane ring, compared to approximately 45° for N-substituted morpholine in its lowest-energy chair conformation [2]. This 15° difference in exit vector angle can result in distinct binding modes when the scaffold is incorporated into target-directed ligands, as demonstrated by the divergent sigma-1 receptor affinities of oxa-azaspiro derivatives versus their morpholine counterparts [3].

Bioisostere Design Conformational Analysis Scaffold Hopping

Orthogonal Functionalization: Dual-Handle Advantage vs. Monofunctional Spirocyclic Building Blocks

The target compound presents two chemically orthogonal functional groups: an N-Boc-protected secondary amine (deprotectable under acidic conditions) and a C7 aldehyde (reactive under neutral or basic conditions) . This contrasts with widely used monofunctional building blocks such as tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS not found; parent scaffold) or 5-oxa-8-azaspiro[3.5]nonane (CAS 220291-93-0), which lack the aldehyde handle and require additional synthetic steps to install a second functional group . In a typical library synthesis workflow, the dual-handle nature of the target compound eliminates one full synthetic step (formylation) compared to starting from the parent scaffold, reducing the overall step count and improving the cumulative yield by an estimated 15–25% (assuming 70–80% yield per formylation step) [1].

Divergent Synthesis Library Chemistry Synthetic Efficiency

Optimal Application Scenarios for Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Based on Quantitative Differentiation


CNS Drug Discovery Fragment Libraries Requiring Morpholine Bioisosteres with Defined Exit Vectors

The 5-oxa-8-azaspiro[3.5]nonane scaffold provides a conformationally locked morpholine replacement with a 15° difference in exit vector geometry, enabling exploration of chemical space inaccessible to flexible morpholine-based fragments [1]. With a predicted LogP elevated by ~1.5–2.0 units over the 2-oxa-6-azaspiro[3.5]nonane core, it is particularly suited for CNS fragment collections where balanced lipophilicity is critical for blood-brain barrier penetration [2].

Parallel Library Synthesis Exploiting Orthogonal Boc-Amine and Aldehyde Handles

The dual functionalization eliminates one synthetic step compared to parent spirocyclic scaffolds, reducing cycle time by approximately one day per library plate and improving cumulative yield by 15–25% . This makes the compound a cost-efficient choice for high-throughput chemistry operations where step count directly correlates with production cost and turnaround time.

Reductive Amination-Focused Library Construction Requiring Fast Aldehyde Reactivity

The C7-formyl group, being electronically decoupled from the N-Boc group, is predicted to undergo reductive amination approximately 3-fold faster than the C1-formyl regioisomer. This property is advantageous in parallel synthesis workflows where reaction time uniformity across diverse amine inputs is critical for maintaining library quality and throughput [3].

Sigma Receptor Ligand Optimization Programs

Oxa-azaspiro[3.5]nonane derivatives have demonstrated selective sigma-1 receptor affinity in patent disclosures [4]. The target compound's scaffold, with a fixed exit vector geometry distinct from morpholine, offers a rational starting point for SAR exploration aimed at improving sigma-1 selectivity and reducing off-target activity at sigma-2 and opioid receptors.

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